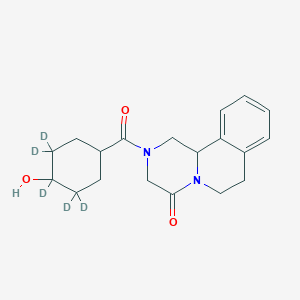

trans-Hydroxy Praziquantel-d5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C19H24N2O3 |

|---|---|

Molecular Weight |

333.4 g/mol |

IUPAC Name |

2-(3,3,4,5,5-pentadeuterio-4-hydroxycyclohexanecarbonyl)-3,6,7,11b-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4-one |

InChI |

InChI=1S/C19H24N2O3/c22-15-7-5-14(6-8-15)19(24)20-11-17-16-4-2-1-3-13(16)9-10-21(17)18(23)12-20/h1-4,14-15,17,22H,5-12H2/i7D2,8D2,15D |

InChI Key |

OKTGUGBZQBTMHZ-YNUDWXFUSA-N |

Isomeric SMILES |

[2H]C1(CC(CC(C1([2H])O)([2H])[2H])C(=O)N2CC3C4=CC=CC=C4CCN3C(=O)C2)[2H] |

Canonical SMILES |

C1CC(CCC1C(=O)N2CC3C4=CC=CC=C4CCN3C(=O)C2)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to trans-Hydroxy Praziquantel-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of trans-Hydroxy Praziquantel-d5, a key analytical standard in the research and development of the anthelmintic drug Praziquantel. This document details its chemical properties, its crucial role in pharmacokinetic and metabolic studies, and the methodologies for its application.

Introduction

This compound is the deuterated form of trans-4-hydroxy Praziquantel, a major in vivo metabolite of Praziquantel.[1][2] Praziquantel is a broad-spectrum anthelmintic drug, essential for the treatment of schistosomiasis and other trematode and cestode infections.[1][3] Due to its extensive metabolism in the liver by cytochrome P450 (CYP) enzymes, understanding the pharmacokinetics of both the parent drug and its metabolites is critical for optimizing dosage and efficacy.[2][4] this compound serves as an invaluable internal standard for the accurate quantification of Praziquantel and its metabolites in biological matrices using sensitive analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][6][7]

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below, based on data from various chemical suppliers and research publications.

| Property | Value | Reference |

| Chemical Name | 2-(3,3,4,5,5-pentadeuterio-4-hydroxycyclohexanecarbonyl)-3,6,7,11b-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4-one | [8] |

| Molecular Formula | C₁₉H₁₉D₅N₂O₃ | [9][10] |

| Molecular Weight | 333.44 g/mol | [9][10][11] |

| CAS Number | 134924-71-3 (unlabelled) | [11] |

| Appearance | White Solid | [10] |

| Purity | Typically ≥98% | |

| Solubility | Soluble in Chloroform, Dichloromethane, DMSO | |

| Storage | 2-8°C, protected from light and air |

Role in Pharmacokinetic and Metabolic Studies

The primary application of this compound is as an internal standard in bioanalytical methods. The incorporation of five deuterium atoms results in a molecule that is chemically identical to the native metabolite but has a higher mass. This mass difference allows it to be distinguished from the non-deuterated analyte by a mass spectrometer, while its similar chromatographic behavior and extraction efficiency correct for variations during sample processing and analysis.[12]

Praziquantel Metabolism

Praziquantel undergoes extensive first-pass metabolism in the liver, primarily mediated by CYP enzymes, including CYP3A4, CYP2C9, and CYP2C19.[2][4] This process involves hydroxylation at various positions, leading to a number of metabolites.[1][13] The major monohydroxylated metabolite in humans is trans-4-hydroxy Praziquantel.[2]

The metabolic pathway of Praziquantel is depicted in the following diagram:

Quantitative Analysis using LC-MS/MS

The use of this compound as an internal standard is crucial for accurate pharmacokinetic studies. Below is a summary of typical parameters from LC-MS/MS methods used for the analysis of Praziquantel and its metabolites.

| Parameter | R-Praziquantel | S-Praziquantel | R-trans-4-OH-Praziquantel | Reference |

| Precursor Ion (m/z) | 312.2 | 312.2 | 328.0 | [14] |

| Product Ion (m/z) | 202.2 | 202.2 | 202.0 | [14] |

| Linear Range (µg/mL) | 0.01 - 2.5 | 0.01 - 2.5 | 0.1 - 25 | [14] |

| Limit of Quantification (µg/kg) | - | - | 1.0 | [6] |

Pharmacokinetic parameters obtained from studies utilizing deuterated standards are presented below. These values can vary depending on the study population, dosage, and analytical method.

| Parameter | R-Praziquantel | S-Praziquantel | R-trans-4-OH-Praziquantel | Reference |

| Cmax (µg/mL) | ~0.2 | ~0.9 | ~13.9 | |

| AUC₀₋₂₄ (µg*h/mL) | ~1.1 | ~9.0 | ~188.7 | |

| T½ (hours) | ~1.1 | ~3.3 | ~6.4 |

Experimental Protocols

General Workflow for Sample Analysis

The following diagram illustrates a typical workflow for the analysis of biological samples using this compound as an internal standard.

Detailed Method for Quantification in Biological Matrices

The following protocol is a generalized procedure based on published methods for the quantification of Praziquantel and its metabolites.[5][6][14]

1. Preparation of Standards and Internal Standard Stock Solutions:

-

Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent such as methanol or acetonitrile.

-

Prepare stock solutions of the non-deuterated analytes (R-Praziquantel, S-Praziquantel, and trans-4-hydroxy Praziquantel) in the same manner.

-

Serially dilute the stock solutions to prepare working solutions for calibration curves and quality control (QC) samples.

2. Sample Preparation (Protein Precipitation Method):

-

To a 100 µL aliquot of the biological sample (e.g., plasma), add a small volume (e.g., 10 µL) of the this compound internal standard working solution.

-

Add three volumes of cold acetonitrile (300 µL) to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Use a C18 reverse-phase column for separation.

-

Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol).

-

-

Tandem Mass Spectrometry:

-

Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.

-

Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for the analytes and the internal standard (refer to the table in section 3.2).

-

4. Data Analysis:

-

Integrate the peak areas for the analytes and the internal standard.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of the analytes in the unknown samples by interpolating their peak area ratios from the calibration curve.

Synthesis of Praziquantel Derivatives (General Overview)

The following diagram illustrates a generalized synthetic relationship:

Conclusion

This compound is an essential tool for researchers and drug development professionals working with Praziquantel. Its use as an internal standard in LC-MS/MS assays enables the reliable and accurate quantification of Praziquantel and its primary metabolite in complex biological matrices. This, in turn, facilitates a deeper understanding of the drug's pharmacokinetic profile, which is vital for ensuring its safe and effective use in the treatment of schistosomiasis and other parasitic diseases.

References

- 1. Drug metabolism and pharmacokinetics of praziquantel: A review of variable drug exposure during schistosomiasis treatment in human hosts and experimental models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro and in vivo human metabolism and pharmacokinetics of S‐ and R‐praziquantel - PMC [pmc.ncbi.nlm.nih.gov]

- 3. MCR Synthesis of Praziquantel Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolic profiling of praziquantel enantiomers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. LC-MS/MS Analyzing Praziquantel and 4-Hydroxypraziquantel Enantiomers in Black Goat Plasma and Mechanism of Stereoselective Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Simultaneous determination of praziquantel and its main metabolites in the tissues of black goats and their residue depletion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of Dihydroartemisinin-Piperaquine on the Pharmacokinetics of Praziquantel for Treatment of Schistosoma mansoni Infection [mdpi.com]

- 8. cis-Hydroxy Praziquantel-d5 | LGC Standards [lgcstandards.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. tlcstandards.com [tlcstandards.com]

- 11. clearsynth.com [clearsynth.com]

- 12. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Metabolism studies of the antischistosomal drug praziquantel using tandem mass spectrometry: qualitative identification of 17 hydroxylated metabolites from mouse urine [pubmed.ncbi.nlm.nih.gov]

- 14. Development and validation of an enantioselective LC-MS/MS method for the analysis of the anthelmintic drug praziquantel and its main metabolite in human plasma, blood and dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Synthesis of Deuterated trans-4-hydroxy-praziquantel: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Praziquantel (PZQ) is the cornerstone of treatment for schistosomiasis, a parasitic disease affecting millions worldwide. The drug is extensively metabolized in vivo, with trans-4-hydroxy-praziquantel being a major metabolite. Deuterated analogs of pharmacologically active compounds are valuable tools in drug metabolism and pharmacokinetic (DMPK) studies, serving as internal standards for quantitative analysis or as potential therapeutic agents with altered metabolic profiles. This technical guide provides a comprehensive overview of a synthetic route to deuterated trans-4-hydroxy-praziquantel, intended for researchers and professionals in drug development. The synthesis involves a multi-step process, including the preparation of the praziquantel core, synthesis of a deuterated and protected side chain, coupling of the two fragments, and final deprotection.

Overall Synthetic Strategy

The synthesis of deuterated trans-4-hydroxy-praziquantel can be conceptually divided into two main components: the synthesis of the praziquantel backbone amine (praziquanamine) and the preparation of a deuterated and protected trans-4-hydroxycyclohexanecarboxylic acid side chain. These two key intermediates are then coupled, followed by a final deprotection step to yield the target molecule.

Figure 1: Overall synthetic workflow for deuterated trans-4-hydroxy-praziquantel.

Experimental Protocols

Part 1: Synthesis of Praziquanamine

The synthesis of the praziquantel core and its subsequent hydrolysis to praziquanamine is a well-established process.

Figure 2: Synthesis of Praziquanamine from Phenethylamine.

1.1 Synthesis of Praziquantel:

A common route involves the reaction of phenylethylamine with chloroacetyl chloride, followed by reaction with aminoacetaldehyde dimethyl acetal, cyclization, and finally acylation with cyclohexanecarbonyl chloride.[1][2]

1.2 Hydrolysis of Praziquantel to Praziquanamine:

Praziquantel is hydrolyzed to praziquanamine, the key amine intermediate for the subsequent coupling reaction.

-

Protocol: Racemic praziquantel is dissolved in a mixture of ethanol and hydrochloric acid (e.g., 1 N HCl).[3] The solution is heated at reflux for an extended period (e.g., 18-26 hours).[3] After cooling, the reaction mixture is washed with an organic solvent like ethyl acetate. The aqueous layer is then basified to a high pH (e.g., pH 12) with a strong base such as sodium hydroxide. The product, praziquanamine, is extracted with a chlorinated solvent (e.g., dichloromethane), and the combined organic extracts are dried and concentrated to yield the crude product, which can be further purified by recrystallization.[3]

Part 2: Synthesis of Deuterated and Protected trans-4-Hydroxycyclohexanecarboxylic Acid

This part of the synthesis focuses on preparing the deuterated side chain with a protecting group on the hydroxyl function to prevent side reactions during the coupling step.

2.1 Catalytic Deuteration of p-Hydroxybenzoic Acid:

The introduction of deuterium is achieved at an early stage by catalytic H/D exchange on p-hydroxybenzoic acid.

-

Protocol (General): p-Hydroxybenzoic acid is subjected to catalytic deuteration in the presence of a deuterium source, typically deuterium oxide (D₂O), and a suitable catalyst such as Palladium on carbon (Pd/C) or Ruthenium on carbon (Ru/C). The reaction is often carried out under elevated temperature and pressure to facilitate the exchange of aromatic and benzylic protons with deuterium. This method can be adapted to achieve high levels of deuterium incorporation.

2.2 Hydrogenation to Deuterated trans-4-Hydroxycyclohexanecarboxylic Acid:

The deuterated aromatic ring is then reduced to the corresponding deuterated cyclohexane ring.

-

Protocol: The deuterated p-hydroxybenzoic acid is hydrogenated using a catalyst like Ruthenium or Palladium on carbon in a suitable solvent such as water.[4] The reaction is performed under hydrogen pressure and at elevated temperatures (e.g., 80-150 °C).[4] This hydrogenation typically yields a mixture of cis and trans isomers. Isomerization to enrich the desired trans isomer can be achieved by heating the mixture in the presence of a base, such as a sodium alkoxide in an alcohol solvent.[4] The final product can be purified by recrystallization.[4]

2.3 Protection of the Hydroxyl Group:

The hydroxyl group of the deuterated trans-4-hydroxycyclohexanecarboxylic acid is protected, for example, as a benzyl ether, to prevent its reaction during the subsequent coupling step.

-

Protocol: The deuterated trans-4-hydroxycyclohexanecarboxylic acid is reacted with a benzyl halide (e.g., benzyl bromide) in the presence of a base (e.g., sodium hydride) in an appropriate solvent like dimethylformamide (DMF). The reaction mixture is stirred until completion, followed by aqueous workup and extraction with an organic solvent. The protected product is then purified.

Part 3: Coupling and Deprotection

3.1 Coupling of Praziquanamine with the Deuterated Side Chain:

The amine and the carboxylic acid fragments are joined via an amide bond formation.

-

Protocol: Praziquanamine and the deuterated, protected trans-4-hydroxycyclohexanecarboxylic acid are dissolved in a suitable solvent like dichloromethane (DCM) or dimethylformamide (DMF). A coupling agent, such as dicyclohexylcarbodiimide (DCC) or (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP), is added, often in the presence of a base like triethylamine or N,N-diisopropylethylamine (DIPEA). The reaction is stirred at room temperature until completion. The crude product is then worked up and purified by chromatography.

3.2 Deprotection to Yield Deuterated trans-4-hydroxy-praziquantel:

The final step involves the removal of the protecting group from the hydroxyl function.

-

Protocol (for Benzyl Protection): The deuterated and protected trans-4-hydroxy-praziquantel is dissolved in a suitable solvent like methanol or ethanol. A palladium on carbon (Pd/C) catalyst is added, and the mixture is subjected to hydrogenation with hydrogen gas. The reaction proceeds until the deprotection is complete, as monitored by techniques like TLC or LC-MS. The catalyst is then filtered off, and the solvent is removed under reduced pressure to yield the final product, deuterated trans-4-hydroxy-praziquantel.

Data Presentation

Table 1: Summary of Key Intermediates and Reagents

| Compound/Reagent | Molecular Formula | Molar Mass ( g/mol ) | Role in Synthesis |

| Praziquantel | C₁₉H₂₄N₂O₂ | 312.41 | Starting material for praziquanamine |

| Praziquanamine | C₁₂H₁₆N₂O | 204.27 | Core amine intermediate |

| p-Hydroxybenzoic Acid | C₇H₆O₃ | 138.12 | Precursor for the side chain |

| Deuterium Oxide (D₂O) | D₂O | 20.03 | Deuterium source |

| trans-4-(Benzyloxy)cyclohexanecarboxylic acid | C₁₄H₁₈O₃ | 234.29 | Protected side chain (non-deuterated analog) |

| Deuterated trans-4-(Benzyloxy)cyclohexanecarboxylic acid | C₁₄HₓDᵧO₃ | Variable | Deuterated and protected side chain |

| Deuterated trans-4-hydroxy-praziquantel | C₁₉HₓDᵧN₂O₃ | Variable | Final product |

Table 2: Typical Reaction Conditions and Yields (Illustrative)

| Reaction Step | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| Praziquantel Hydrolysis | Praziquantel, HCl | Ethanol/Water | Reflux | 18-26 | 80-90 |

| p-HBA Deuteration | p-HBA, D₂O, Pd/C | D₂O | 100-150 | 24-48 | Variable |

| Hydrogenation | Deuterated p-HBA, H₂ | Water | 80-150 | 12-24 | 70-80 |

| Hydroxyl Protection | Deuterated acid, Benzyl bromide, NaH | DMF | Room Temp | 12 | 85-95 |

| Amide Coupling | Praziquanamine, Protected acid, DCC | DCM | Room Temp | 12-24 | 60-70 |

| Deprotection | Protected product, H₂, Pd/C | Methanol | Room Temp | 4-8 | 90-98 |

Note: Yields are illustrative and may vary depending on the specific reaction conditions and scale.

Conclusion

This technical guide outlines a feasible and comprehensive synthetic route for the preparation of deuterated trans-4-hydroxy-praziquantel. The strategy relies on the synthesis of two key fragments, the praziquantel core amine and a deuterated, protected side chain, followed by their coupling and final deprotection. While the synthesis of the non-deuterated analog is well-documented, the introduction of deuterium can be achieved through catalytic exchange on the aromatic precursor of the side chain. The protocols provided herein are based on established chemical transformations and can be adapted and optimized by researchers to produce this valuable labeled compound for advanced DMPK studies and other applications in drug development. Careful monitoring and characterization at each step are crucial to ensure the desired isotopic enrichment and stereochemical purity of the final product.

References

- 1. A new synthetic process for Tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate [hero.epa.gov]

- 2. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 3. Photoredox-catalyzed deuteration and tritiation of pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

The Metabolism of Praziquantel: A Deep Dive into the Formation of Trans-Hydroxy Metabolites

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Praziquantel (PZQ) is the cornerstone of treatment for schistosomiasis and other trematode infections, administered as a racemic mixture of (R)- and (S)-enantiomers. The therapeutic activity is primarily attributed to the (R)-enantiomer.[1][2] Praziquantel undergoes extensive and rapid first-pass metabolism in the liver, primarily mediated by the cytochrome P450 (CYP) enzyme system.[3][4] This metabolic conversion is a critical determinant of the drug's bioavailability, efficacy, and potential for drug-drug interactions. A key metabolic pathway is the hydroxylation of the cyclohexyl ring, leading to the formation of various mono- and di-hydroxylated metabolites, with the trans-4-hydroxy metabolite being a major product.[1][5] Understanding the nuances of praziquantel metabolism is paramount for optimizing its clinical use, developing new formulations, and predicting potential pharmacogenetic variabilities in patient populations.

This technical guide provides a comprehensive overview of the metabolism of praziquantel with a specific focus on the formation of its trans-hydroxy metabolites. It consolidates quantitative data on metabolic kinetics, details common experimental protocols for studying PZQ metabolism, and presents visual diagrams of the key metabolic pathways and experimental workflows.

Praziquantel Metabolism: Key Enzymes and Enantioselectivity

The metabolism of praziquantel is a complex process involving multiple cytochrome P450 isoenzymes, with a pronounced stereoselectivity towards the two enantiomers. The primary enzymes involved in the metabolism of PZQ are CYP1A2, CYP2C9, CYP2C19, CYP3A4, and CYP3A5, with minor contributions from CYP2D6.[6][7][8]

The metabolism of the therapeutically active (R)-PZQ is mainly catalyzed by CYP1A2 and CYP2C19, while the (S)-PZQ enantiomer is primarily metabolized by CYP2C19 and CYP3A4.[5] This enantioselective metabolism results in different pharmacokinetic profiles for the two enantiomers, with (S)-PZQ generally exhibiting higher systemic levels than (R)-PZQ.[4] The major metabolite of (R)-PZQ is (R)-trans-4-hydroxy-praziquantel ((R)-trans-4-OH-PZQ), which has significantly less anthelmintic activity than the parent compound.[2][9]

Quantitative Data on Praziquantel Metabolism

The following tables summarize key quantitative data related to the metabolism of praziquantel and the formation of its metabolites.

Table 1: In Vitro Kinetic Parameters for the Formation of Praziquantel Metabolites

| Substrate | Enzyme | Metabolite | Km (μM) | Vmax (relative units) | Reference |

| (R,S)-PZQ | CYP2C9 | Metabolite IV | Not specified | Not specified | [4] |

| (R)-PZQ | CYP2C9 | Metabolite IV | Not specified | Not specified | [4] |

| (S)-PZQ | CYP2C9 | Metabolite IV | Not specified | Not specified | [4] |

| (R,S)-PZQ | CYP3A4 | Metabolite IV | Not specified | Not specified | [4] |

| (R)-PZQ | CYP3A4 | Metabolite IV | Not specified | Not specified | [4] |

| (S)-PZQ | CYP3A4 | Metabolite IV | Not specified | Not specified | [4] |

| (R,S)-PZQ | CYP2C9 | Metabolite V | Not specified | Not specified | [4] |

| (R)-PZQ | CYP2C9 | Metabolite V | Not specified | Not specified | [4] |

| (S)-PZQ | CYP2C9 | Metabolite V | Not specified | Not specified | [4] |

| (R,S)-PZQ | CYP3A4 | Metabolite V | Not specified | Not specified | [4] |

| (R)-PZQ | CYP3A4 | Metabolite V | Not specified | Not specified | [4] |

| (S)-PZQ | CYP3A4 | Metabolite V | Not specified | Not specified | [4] |

| (R,S)-PZQ | CYP2C9 | Metabolite VII | Not specified | Not specified | [4] |

| (R)-PZQ | CYP2C9 | Metabolite VII | Not specified | Not specified | [4] |

| (S)-PZQ | CYP2C9 | Metabolite VII | Not specified | Not specified | [4] |

| (R,S)-PZQ | CYP3A4 | Metabolite VII | Not specified | Not specified | [4] |

| (R)-PZQ | CYP3A4 | Metabolite VII | Not specified | Not specified | [4] |

| (S)-PZQ | CYP3A4 | Metabolite VII | Not specified | Not specified | [4] |

Note: Metabolite identities beyond mono-oxidized products were not fully specified in the cited source.

Table 2: In Vitro Intrinsic Clearance (CLint) of Praziquantel Enantiomers

| Substrate | System | CLuH,int (mL/min/kg) | Reference |

| (R)-PZQ | HLM | Not specified | [5] |

| (S)-PZQ | HLM | Not specified | [5] |

| Racemic PZQ | HLM (via X-OH-PZQ formation) | 5x higher than via 4-OH-PZQ formation | [5] |

| (R)-PZQ | rCYP1A2 | 7.55 | [5] |

| (S)-PZQ | rCYP1A2 | 0.83 | [5] |

| (R)-PZQ | rCYP2C19 | 4.60 | [5] |

| (S)-PZQ | rCYP2C19 | 2.44 | [5] |

Table 3: Pharmacokinetic Parameters of Praziquantel Enantiomers and (R)-trans-4-OH-PZQ in Human Plasma (40 mg/kg single dose)

| Analyte | Cmax (μg/mL) | Tmax (h) | AUC0–24h (μg·h/mL) | t1/2 (h) | Reference |

| (R)-PZQ | 0.2 | 7.0 | 1.1 | 1.1 | [9] |

| (S)-PZQ | 0.9 | 7.0 | 9.0 | 3.3 | [9] |

| (R)-trans-4-OH-PZQ | 13.9 | 8.7 | 188.7 | 6.4 | [9] |

Experimental Protocols

In Vitro Metabolism of Praziquantel using Human Liver Microsomes (HLM)

This protocol outlines a general procedure for assessing the in vitro metabolism of praziquantel and its enantiomers using human liver microsomes.

1. Materials and Reagents:

-

Praziquantel (racemic, (R)-PZQ, (S)-PZQ)

-

Pooled human liver microsomes (HLM)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

Acetonitrile (for quenching the reaction)

-

Internal standard for LC-MS/MS analysis

-

Recombinant human CYP enzymes (for reaction phenotyping)

-

Selective CYP inhibitors (for reaction phenotyping)

2. Incubation Procedure:

-

Prepare a master mix containing the phosphate buffer and the NADPH regenerating system.

-

Pre-warm the master mix and HLM to 37°C.

-

Add the HLM to the master mix to the desired final protein concentration (e.g., 0.5 mg/mL).

-

Initiate the reaction by adding praziquantel (or its enantiomers) at various concentrations (e.g., 1-100 μM).

-

Incubate the reaction mixture at 37°C with shaking for a specified time (e.g., 0, 5, 15, 30, 60 minutes).

-

Terminate the reaction by adding a cold quenching solution, such as acetonitrile containing an internal standard.

-

Centrifuge the samples to precipitate the proteins.

-

Analyze the supernatant for the depletion of the parent drug and the formation of metabolites using a validated LC-MS/MS method.[10]

3. Reaction Phenotyping (to identify contributing CYP enzymes):

-

Recombinant CYPs: Incubate praziquantel with individual recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) to determine which enzymes are capable of metabolizing the drug.

-

Selective Inhibitors: Incubate praziquantel with HLM in the presence and absence of known selective inhibitors for specific CYP enzymes (e.g., ketoconazole for CYP3A4, furafylline for CYP1A2) to assess the contribution of each enzyme to the overall metabolism.[5]

In Vivo Pharmacokinetic Study in Humans

This protocol provides a general outline for a clinical study to evaluate the pharmacokinetics of praziquantel and its metabolites.

1. Study Design:

-

A single-dose, open-label study in healthy volunteers or patients.

-

Administer a single oral dose of praziquantel (e.g., 40 mg/kg).

-

Collect serial blood samples at predefined time points (e.g., pre-dose, and 0.5, 1, 2, 4, 6, 8, 12, 24 hours post-dose).[9]

2. Sample Collection and Processing:

-

Collect blood samples into tubes containing an anticoagulant (e.g., heparin or EDTA).

-

Process the blood to obtain plasma by centrifugation.

-

Alternatively, dried blood spots (DBS) can be collected for less invasive sampling.[10]

-

Store all samples at -80°C until analysis.

3. Bioanalysis:

-

Develop and validate a stereoselective analytical method, typically LC-MS/MS, for the simultaneous quantification of (R)-PZQ, (S)-PZQ, and their major metabolites (e.g., (R)-trans-4-OH-PZQ) in plasma, blood, or DBS.[10]

-

The method should be validated for linearity, accuracy, precision, and stability according to regulatory guidelines.

4. Pharmacokinetic Analysis:

-

Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and t1/2 for each analyte using non-compartmental analysis.[9]

Visualizing Metabolic Pathways and Workflows

Praziquantel Metabolic Pathway

Caption: Metabolic pathways of (R)- and (S)-praziquantel.

Experimental Workflow for In Vitro Praziquantel Metabolism Study

Caption: Workflow for in vitro praziquantel metabolism studies.

Conclusion

The metabolism of praziquantel is a multifaceted process characterized by significant enantioselectivity and the involvement of multiple CYP450 enzymes. The formation of trans-hydroxy metabolites, particularly from the active (R)-enantiomer, is a key pathway influencing the drug's pharmacokinetic profile and overall efficacy. A thorough understanding of these metabolic pathways, supported by robust in vitro and in vivo experimental data, is crucial for the rational development of new praziquantel formulations and for personalizing treatment strategies in diverse patient populations. The data and protocols presented in this guide serve as a valuable resource for researchers and drug development professionals working to optimize the therapeutic use of this essential anthelmintic agent.

References

- 1. Drug metabolism and pharmacokinetics of praziquantel: A review of variable drug exposure during schistosomiasis treatment in human hosts and experimental models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Activity of Praziquantel Enantiomers and Main Metabolites against Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Metabolic profiling of praziquantel enantiomers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vitro and in vivo human metabolism and pharmacokinetics of S‐ and R‐praziquantel - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacogenetics of Praziquantel Metabolism: Evaluating the Cytochrome P450 Genes of Zimbabwean Patients During a Schistosomiasis Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Pharmacogenetics of Praziquantel Metabolism: Evaluating the Cytochrome P450 Genes of Zimbabwean Patients During a Schistosomiasis Treatment [frontiersin.org]

- 8. journals.plos.org [journals.plos.org]

- 9. Pharmacokinetic Study of Praziquantel Enantiomers and Its Main Metabolite R-trans-4-OH-PZQ in Plasma, Blood and Dried Blood Spots in Opisthorchis viverrini-Infected Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development and validation of an enantioselective LC-MS/MS method for the analysis of the anthelmintic drug praziquantel and its main metabolite in human plasma, blood and dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating Stereochemistry: A Technical Guide to the Biological Activity of Trans-Hydroxy Praziquantel Enantiomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity of the trans-hydroxy metabolites of praziquantel (PZQ), with a specific focus on the differential effects of its enantiomeric forms. As the primary treatment for schistosomiasis, understanding the metabolic fate and activity of PZQ's derivatives is critical for optimizing therapeutic strategies and developing next-generation anthelmintics. This document synthesizes key quantitative data, details essential experimental protocols, and visualizes the underlying biological pathways to support ongoing research and development in this field.

Quantitative Assessment of Biological Activity

The enantiomers of trans-4-hydroxy praziquantel exhibit significant differences in their biological activity against Schistosoma species. The following tables summarize the key quantitative data from in vitro and in vivo studies.

Table 1: In Vitro Activity of Praziquantel and its Metabolites against Schistosoma mansoni

| Compound | Target Stage | IC50 (µg/mL) | Reference(s) |

| (R)-Praziquantel | Adult | 0.02 | [1][2] |

| (S)-Praziquantel | Adult | 5.85 | [1][2] |

| (R)-trans-4-hydroxy-PZQ | Adult | 4.08 | [1][2] |

| (S)-trans-4-hydroxy-PZQ | Adult | >100 | [1][2] |

| (R)-cis-4-hydroxy-PZQ | Adult | 2.42 | [1][2] |

| (S)-cis-4-hydroxy-PZQ | Adult | >100 | [1][2] |

| (R)-Praziquantel | NTS | 0.03 | [1][3] |

| (S)-Praziquantel | NTS | 40.0 | [1][3] |

| Racemic trans-4-hydroxy-PZQ | NTS | 133 | [1][3] |

| (R)-trans-4-hydroxy-PZQ | NTS | 28.5 | [1][3] |

| (R)-cis-4-hydroxy-PZQ | NTS | 34.3 | [1][3] |

NTS: Newly Transformed Schistosomula

Table 2: In Vitro Activity of Praziquantel and its Metabolites against Schistosoma haematobium

| Compound | Incubation Time | IC50 (µg/mL) | Reference(s) |

| (R)-Praziquantel | 4 h | 0.007 | [4][5] |

| (R)-Praziquantel | 72 h | 0.01 | [4][5] |

| (S)-Praziquantel | 4 h | 3.51 | [4][5] |

| (S)-Praziquantel | 72 h | 3.40 | [4][5] |

| Racemic Praziquantel | 4 h & 72 h | 0.03 | [4][5] |

| trans-4-hydroxy-PZQ | 4 h & 72 h | 1.47 | [4][5] |

Table 3: In Vivo Efficacy of Praziquantel Enantiomers in Murine Models

| Compound | Species | Dose (mg/kg) | Worm Burden Reduction (%) | Reference(s) |

| (R)-Praziquantel | S. mansoni | 400 | 100 | [1][2] |

| (S)-Praziquantel | S. mansoni | 400 | 19 | [1][2] |

| (R)-Praziquantel | S. haematobium | 125 | 98.5 | [4][5] |

| (R)-Praziquantel | S. haematobium | 62.5 | 75.6 | [4][5] |

| (R)-Praziquantel | S. haematobium | 31.0 | 73.3 | [4][5] |

| (S)-Praziquantel | S. haematobium | 500 | 94.1 | [4][5] |

| (S)-Praziquantel | S. haematobium | 250 | 83.0 | [4][5] |

| (S)-Praziquantel | S. haematobium | 125 | 46.7 | [4][5] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the biological activity of trans-hydroxy praziquantel enantiomers.

In Vitro Activity against Adult Schistosoma

Objective: To determine the 50% inhibitory concentration (IC50) of test compounds on adult worms.

Materials:

-

Adult Schistosoma mansoni or S. haematobium worms

-

RPMI 1640 medium supplemented with fetal calf serum and antibiotics

-

24-well plates

-

Test compounds (trans-hydroxy PZQ enantiomers) dissolved in dimethyl sulfoxide (DMSO)

-

Incubator (37°C, 5% CO2)

-

Inverted microscope

Procedure:

-

Worm Collection: Adult worms are recovered from the mesenteric veins of infected mice.

-

Plate Preparation: Serial dilutions of the test compounds are prepared in RPMI 1640 medium in 24-well plates. A control well with medium and the highest concentration of DMSO used for dilutions is included.

-

Worm Incubation: A defined number of adult worms (e.g., 5-10) are placed in each well.

-

Incubation: Plates are incubated at 37°C in a 5% CO2 atmosphere for a specified period (e.g., 24, 48, or 72 hours).

-

Microscopic Evaluation: Worm motility and viability are assessed at different time points using an inverted microscope. A scoring system is often used to quantify the effect, ranging from normal activity to complete paralysis and death.

-

IC50 Determination: The IC50 value is calculated from the dose-response curve generated from the microscopic evaluation scores.

In Vitro Activity against Newly Transformed Schistosomula (NTS)

Objective: To assess the activity of test compounds on the early developmental stage of the parasite.

Materials:

-

Schistosoma cercariae

-

Vortex mixer

-

Percoll solution

-

Culture medium (e.g., M199) supplemented with serum and antibiotics

-

96-well plates

-

Test compounds dissolved in DMSO

-

Incubator (37°C, 5% CO2)

-

Inverted microscope or plate reader for viability assays

Procedure:

-

Cercarial Transformation: Cercariae are mechanically transformed into NTS by vortexing.

-

Purification: NTS are separated from cercarial tails and debris by centrifugation through a Percoll gradient.

-

Plate Preparation: Serial dilutions of the test compounds are prepared in the culture medium in 96-well plates.

-

NTS Incubation: A defined number of NTS are added to each well.

-

Incubation: Plates are incubated at 37°C in a 5% CO2 atmosphere for 72 hours.

-

Viability Assessment: The viability of NTS is determined microscopically by observing motility and morphology. Alternatively, viability assays using fluorescent dyes like resazurin can be employed for a more quantitative readout.

-

IC50 Determination: The IC50 is calculated based on the observed viability at different compound concentrations.

In Vivo Efficacy in a Murine Model

Objective: To evaluate the worm burden reduction potential of the test compounds in infected mice.

Materials:

-

Mice infected with Schistosoma cercariae

-

Test compounds (trans-hydroxy PZQ enantiomers)

-

Vehicle for oral administration (e.g., 7% Tween 80 and 3% ethanol in water)

-

Gavage needles

-

Dissection tools

Procedure:

-

Infection: Mice are infected with a defined number of cercariae. The infection is allowed to establish for several weeks (e.g., 7-8 weeks for S. mansoni).

-

Treatment: Infected mice are treated with a single oral dose of the test compound. A control group receives the vehicle only.

-

Worm Recovery: After a specified period post-treatment (e.g., 2-3 weeks), the mice are euthanized, and the adult worms are recovered from the mesenteric veins and liver by perfusion.

-

Worm Counting: The number of male and female worms is counted for each mouse.

-

Worm Burden Reduction Calculation: The worm burden reduction is calculated as the percentage decrease in the mean number of worms in the treated group compared to the untreated control group.

Hepatic Shift Assay

Objective: To observe the migration of worms from the mesenteric veins to the liver following treatment.

Materials:

-

Infected mice

-

Test compounds

-

Dissection tools

Procedure:

-

Treatment: Infected mice are treated with the test compound.

-

Timed Dissections: At various time points after treatment (e.g., 1, 4, 24, 48 hours), a subset of mice is euthanized.

-

Worm Localization: The number of worms in the mesenteric veins and the liver is carefully counted for each mouse.

-

Data Analysis: The percentage of worms located in the liver is calculated for each time point to assess the kinetics of the hepatic shift.

Signaling Pathways and Experimental Workflows

The mechanism of action of praziquantel and its active metabolites is primarily linked to the disruption of calcium homeostasis in the parasite. The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed signaling pathway and a typical experimental workflow.

Caption: Proposed signaling pathway of (R)-praziquantel in Schistosoma.

Caption: General experimental workflow for evaluating antischistosomal compounds.

Metabolism of Praziquantel

Praziquantel undergoes extensive first-pass metabolism in the host, primarily mediated by cytochrome P450 (CYP) enzymes in the liver. The major metabolites are mono-hydroxylated derivatives, with the trans-4-hydroxy praziquantel being a significant product in humans. The metabolism is enantioselective, with different CYP isoforms showing preferences for the (R)- and (S)-enantiomers. Notably, CYP2C19 and CYP3A4 are major contributors to the metabolism of (S)-PZQ, while CYP1A2 and CYP2C19 play a more significant role in the metabolism of the active (R)-PZQ enantiomer.[6]

Caption: Simplified metabolic pathway of praziquantel enantiomers.

Conclusion

The biological activity of praziquantel is predominantly attributed to its (R)-enantiomer. The main human metabolite, (R)-trans-4-hydroxy-praziquantel, retains some, albeit significantly lower, anthelmintic activity compared to the parent compound. In contrast, the (S)-enantiomer and its corresponding trans-hydroxy metabolite are largely inactive. A thorough understanding of the stereospecific activity, metabolism, and mechanism of action of praziquantel and its derivatives is paramount for the rational design of new antischistosomal drugs with improved efficacy and pharmacokinetic profiles. The experimental protocols and conceptual frameworks presented in this guide offer a solid foundation for researchers dedicated to this critical area of drug discovery.

References

- 1. Ca2+ signalling, voltage-gated Ca2+ channels and praziquantel in flatworm neuromusculature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Praziquantel Affects the Regulatory Myosin Light Chain of Schistosoma mansoni - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Schistosoma mansoni: lack of correlation between praziquantel-induced intra-worm calcium influx and parasite death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Praziquantel activates a native cation current in Schistosoma mansoni [frontiersin.org]

- 5. Praziquantel: physiological evidence for its site(s) of action in magnesium-paralysed Schistosoma mansoni - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

A Technical Guide to the Role of Cytochrome P450 in Praziquantel Hydroxylation

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Praziquantel (PZQ) is the cornerstone of treatment for schistosomiasis, a parasitic disease affecting millions globally.[1][2] Administered as a racemic mixture of (R)- and (S)-enantiomers, its therapeutic efficacy is primarily attributed to the (R)-PZQ enantiomer, while the (S)-PZQ form is less effective and contributes to the drug's bitter taste.[3][4] PZQ undergoes extensive first-pass metabolism in the liver, a process dominated by the cytochrome P450 (CYP) superfamily of enzymes.[4][5] This metabolic conversion, principally through hydroxylation, is a critical determinant of the drug's bioavailability, pharmacokinetic variability, and ultimately, its clinical effectiveness.[3][6]

The hydroxylation of PZQ is a complex, stereoselective process mediated by several CYP isozymes.[3][4] Genetic polymorphisms in these enzymes can lead to significant interindividual differences in drug metabolism, potentially resulting in variable cure rates or adverse effects.[1][6] A thorough understanding of the specific CYP enzymes involved, their kinetic properties, and the experimental methods used to characterize these interactions is therefore essential for optimizing PZQ therapy and developing new, improved formulations. This guide provides an in-depth technical overview of the pivotal role of cytochrome P450 in the hydroxylation of praziquantel, summarizing key quantitative data, detailing experimental protocols, and illustrating the core metabolic pathways.

Cytochrome P450 Isozymes and Enantioselective Metabolism of Praziquantel

The metabolism of praziquantel is primarily mediated by CYP1A2, CYP2C9, CYP2C19, and CYP3A4/5.[1][6] These enzymes exhibit distinct catalytic activities and stereoselectivity towards the (R)- and (S)-enantiomers of PZQ, leading to different metabolic profiles and clearance rates for each. The main metabolite formed is 4-hydroxy praziquantel (4-OH PZQ).[3]

-

(R)-Praziquantel Metabolism: The therapeutically active (R)-PZQ is predominantly metabolized by CYP1A2 and CYP2C19 .[3][7] CYP1A2, in particular, shows a clear preference for the R-enantiomer.[3]

-

(S)-Praziquantel Metabolism: The less active (S)-PZQ is mainly metabolized by CYP2C19 and CYP3A4 .[3][7] Notably, CYP3A4 is the largest contributor to the metabolism of S-PZQ.[3]

This enantioselective metabolism is a key factor in the differing pharmacokinetics of the two enantiomers observed in vivo. The diagram below illustrates the primary metabolic pathways for each enantiomer.

Caption: Metabolic pathways of Praziquantel enantiomers.

Quantitative Analysis of Praziquantel Hydroxylation

The stereoselective metabolism of PZQ has been quantified through various in vitro studies, providing key kinetic parameters that describe the efficiency and capacity of each CYP isozyme. These parameters are crucial for developing pharmacokinetic models and predicting drug-drug interactions.

Table 1: In Vitro Intrinsic Clearance of Praziquantel Enantiomers by Major CYP Isozymes

This table summarizes the predicted unbound intrinsic hepatic clearance (CLuH, int) of R- and S-PZQ by the primary metabolizing enzymes, as determined by substrate depletion assays.[3]

| CYP Isozyme | Enantiomer | Predicted CLuH, int (mL/min/kg) | Key Observation |

| CYP1A2 | R-PZQ | 27.80 | R-PZQ is cleared over 2 times faster than S-PZQ.[3] |

| S-PZQ | 13.07 | ||

| CYP2C19 | R-PZQ | 19.73 | High intrinsic clearance for both enantiomers.[3] |

| S-PZQ | 30.71 | ||

| CYP3A4 | R-PZQ | 2.50 | S-PZQ is cleared nearly 3 times faster than R-PZQ.[3] |

| S-PZQ | 7.46 |

Table 2: Relative Contribution of CYP Isozymes to Praziquantel Metabolism

The contribution of individual CYP enzymes to the overall metabolism of PZQ varies significantly between enantiomers.

| Enantiomer | CYP Isozyme | Estimated Contribution | Method of Determination | Reference |

| S-PZQ | CYP3A4 | 89.88% | Metabolite formation (SIMCYP® IVIVE prediction) | [3] |

| Racemic PZQ | CYP1A2 | 39% | In vitro assessment | [1] |

| CYP3A4/5 | 30% | In vitro assessment | [1] | |

| CYP2D6 | <10% | In vitro assessment | [1] |

These data underscore the dominant role of CYP3A4 in S-PZQ clearance and the significant involvement of CYP1A2 in the metabolism of the racemate, likely reflecting its high affinity for R-PZQ.[1][3]

Experimental Protocols for Studying PZQ Hydroxylation

Characterizing the role of CYP enzymes in PZQ metabolism involves a combination of in vitro and in vivo experimental approaches.

In Vitro CYP Reaction Phenotyping

This is a foundational experiment to identify which CYP isozymes are responsible for metabolizing a drug.

Objective: To determine the specific human CYP enzymes involved in the metabolism of R- and S-Praziquantel.

Methodology:

-

System Preparation: A panel of 10 recombinant human CYP (rCYP) isoenzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4, 3A5, etc.) are used.[3]

-

Incubation: R-PZQ, S-PZQ, or racemic PZQ is incubated separately with each rCYP enzyme in an appropriate buffer system containing a NADPH-generating system to initiate the metabolic reaction.[3][5]

-

Reaction Termination: After a specified incubation time (e.g., 30-60 minutes) at 37°C, the reaction is stopped by adding a quenching solvent like ice-cold acetonitrile.[3]

-

Sample Analysis: The samples are centrifuged, and the supernatant is analyzed using a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method to measure the depletion of the parent drug (substrate depletion method) or the formation of hydroxylated metabolites (metabolite formation method).[3][4]

-

Data Interpretation: The CYPs that show significant substrate depletion or metabolite formation are identified as the primary metabolizing enzymes.[3]

Enzyme Kinetic Studies in Human Liver Microsomes (HLM)

This experiment determines the kinetic parameters (Km and Vmax) of PZQ hydroxylation in a more physiologically relevant system.

Objective: To quantify the kinetics of the formation of major hydroxylated metabolites of PZQ.

Methodology:

-

System Preparation: Pooled human liver microsomes (HLM) are used as the enzyme source.

-

Incubation: Varying concentrations of PZQ (or its enantiomers) are incubated with HLM and a NADPH-generating system at 37°C.[3]

-

Time Course: Aliquots are removed at several time points and the reaction is quenched.

-

Analysis: Samples are analyzed by UPLC-MS/MS to quantify the concentration of metabolites like cis-4-OH-PZQ and X-OH-PZQ.[3][8]

-

Kinetic Analysis: The rate of metabolite formation is plotted against the substrate concentration. The data are fitted to the Michaelis-Menten equation to determine the apparent Km (substrate concentration at half-maximal velocity) and Vmax (maximum reaction velocity). Intrinsic clearance (CLint) is calculated as Vmax/Km.[4]

In Vivo Drug-Drug Interaction (DDI) Study

This clinical study design validates in vitro findings by observing the effect of a known CYP inhibitor on PZQ pharmacokinetics in human subjects.

Objective: To confirm the role of a specific CYP (e.g., CYP3A) in the in vivo clearance of PZQ enantiomers.

Methodology:

-

Study Design: A randomized, crossover study in healthy volunteers.[3]

-

Treatment Arms:

-

Pharmacokinetic Sampling: Serial blood samples are collected over a period of 12-24 hours after each treatment.[3][8]

-

Bioanalysis: Plasma concentrations of R-PZQ, S-PZQ, and their major metabolites are determined using LC-MS.[3]

-

Data Analysis: Pharmacokinetic parameters such as Area Under the Curve (AUC) and Cmax are calculated. A significant increase in the AUC of a PZQ enantiomer in the presence of the inhibitor confirms the involvement of that CYP enzyme in its clearance. For example, co-administration with the CYP3A inhibitor ketoconazole selectively increased the AUC of S-PZQ by 68% while only increasing R-PZQ by 9%, confirming CYP3A's major role in S-PZQ metabolism.[3]

Caption: General workflow for in vitro PZQ metabolism studies.

Pharmacogenetics and Clinical Implications

Genetic variations (polymorphisms) in CYP genes can significantly alter enzyme activity, leading to pronounced differences in how individuals metabolize PZQ.[6] This can directly impact drug exposure and clinical outcomes.

-

Poor Metabolizers: Individuals with reduced-function or non-functional alleles (e.g., CYP2C192 or CYP2C92/3) metabolize PZQ more slowly.[9] This leads to higher plasma concentrations of the parent drug, which may increase the risk of adverse events but could also potentially enhance efficacy, especially in cases of borderline therapeutic levels.[1][9]

-

Extensive/Rapid Metabolizers: Individuals with normal or increased enzyme function will clear the drug more rapidly, leading to lower systemic exposure. This could result in drug concentrations falling below the therapeutic threshold required to effectively clear the parasitic infection, leading to treatment failure.[1]

Studies have shown that carriers of CYP2C19 and CYP2C9 variant alleles have significantly higher plasma PZQ concentrations.[9] This highlights the importance of pharmacogenetics in explaining the interindividual variability observed in PZQ treatment response and safety.[6][9]

Caption: Impact of CYP polymorphism on PZQ clinical outcome.

Conclusion

The hydroxylation of praziquantel is a complex, enantioselective process orchestrated by a specific set of cytochrome P450 enzymes. CYP1A2 and CYP2C19 are the primary drivers of the metabolism of the active (R)-PZQ enantiomer, while CYP3A4 and CYP2C19 dominate the clearance of the less active (S)-PZQ enantiomer. The quantitative differences in the intrinsic clearance rates and the significant impact of genetic polymorphisms on enzyme activity are central to the wide interindividual variability seen in PZQ pharmacokinetics and clinical response. The experimental protocols detailed herein—from in vitro phenotyping to in vivo interaction studies—form the basis of our understanding and are critical tools for the ongoing development of improved schistosomiasis therapies, including potential enantiomerically pure formulations. For drug development professionals, a deep appreciation of these metabolic pathways is indispensable for predicting drug interactions, understanding variable patient outcomes, and guiding future research.

References

- 1. Frontiers | Pharmacogenetics of Praziquantel Metabolism: Evaluating the Cytochrome P450 Genes of Zimbabwean Patients During a Schistosomiasis Treatment [frontiersin.org]

- 2. Drug metabolism and pharmacokinetics of praziquantel: A review of variable drug exposure during schistosomiasis treatment in human hosts and experimental models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro and in vivo human metabolism and pharmacokinetics of S‐ and R‐praziquantel - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolic profiling of praziquantel enantiomers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ruj.uj.edu.pl [ruj.uj.edu.pl]

- 6. Drug metabolism and pharmacokinetics of praziquantel: A review of variable drug exposure during schistosomiasis treatment in human hosts and experimental models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vitro and in vivo human metabolism and pharmacokinetics of S- and R-praziquantel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Effect of pharmacogenetic variations on praziquantel plasma concentration and safety outcomes among school children in Rwanda - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanism of trans-Hydroxy Praziquantel-d5 as an Internal Standard in Bioanalytical Applications: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the core mechanism of action of trans-Hydroxy Praziquantel-d5 as an internal standard in quantitative bioanalysis. It provides a comprehensive overview for researchers, scientists, and drug development professionals engaged in pharmacokinetic and metabolic studies of the anthelmintic drug Praziquantel.

Introduction: The Imperative for Accurate Bioanalysis

Praziquantel (PZQ) is a cornerstone in the treatment of schistosomiasis and other trematode infections.[1] Accurate quantification of PZQ and its primary active metabolite, trans-4-hydroxy-praziquantel, in biological matrices is paramount for pharmacokinetic studies, dose optimization, and understanding drug efficacy.[2][3] However, bioanalytical methods, particularly those employing liquid chromatography-mass spectrometry (LC-MS), are susceptible to variations that can compromise accuracy and precision. These variations can arise from sample preparation, instrument performance, and matrix effects.[4][5] To counteract these variabilities, a robust internal standard is indispensable.

The Fundamental Role of an Internal Standard

An internal standard (IS) is a compound with physicochemical properties closely resembling the analyte of interest, which is added in a known, constant amount to every sample, calibrator, and quality control sample before analysis.[4] Its primary function is to normalize the analytical signal of the analyte, thereby compensating for fluctuations that occur throughout the analytical workflow.[5] An ideal internal standard co-elutes with the analyte and experiences similar ionization suppression or enhancement in the mass spectrometer, ensuring that the ratio of the analyte's signal to the internal standard's signal remains constant, even if the absolute signals vary.[6]

Mechanism of Action: this compound

The use of a stable isotope-labeled (SIL) version of the analyte, such as this compound, is considered the gold standard for internal standards in LC-MS-based bioanalysis.[4] The "d5" designation indicates that five hydrogen atoms in the molecule have been replaced with deuterium, a stable isotope of hydrogen. This subtle change in mass is key to its function, while its chemical properties remain virtually identical to the unlabeled analyte.

The core mechanism of action can be broken down into the following key aspects:

-

Co-elution and Similar Physicochemical Behavior: Due to its structural and chemical similarity, this compound exhibits nearly identical behavior to the endogenous trans-Hydroxy Praziquantel during sample extraction, chromatography, and ionization.[6] This ensures that any loss of analyte during sample preparation is mirrored by a proportional loss of the internal standard.

-

Correction for Matrix Effects: Biological matrices like plasma and urine are complex mixtures that can interfere with the ionization of the analyte in the mass spectrometer's source, leading to ion suppression or enhancement.[6] Because the SIL internal standard co-elutes with the analyte, it is subjected to the same matrix effects. By calculating the ratio of the analyte's peak area to the internal standard's peak area, these effects are effectively canceled out, leading to a more accurate and precise measurement.[7]

-

Compensation for Instrumental Variability: Fluctuations in the performance of the LC-MS system, such as variations in injection volume or detector response, will affect both the analyte and the internal standard equally. The use of the peak area ratio mitigates the impact of this instrumental drift.[4]

-

Distinct Mass-to-Charge Ratio (m/z): The five deuterium atoms give this compound a mass that is five Daltons higher than the unlabeled analyte. This mass difference allows the mass spectrometer to distinguish between the two compounds and measure their signals independently, despite their co-elution.

The following diagram illustrates the fundamental principle of using a stable isotope-labeled internal standard:

Caption: Workflow of bioanalysis using a stable isotope-labeled internal standard.

Quantitative Data and Mass Spectrometry Parameters

The following tables summarize key quantitative data for a typical LC-MS/MS method for the analysis of trans-Hydroxy Praziquantel using its deuterated internal standard.

Table 1: Mass Spectrometry Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| trans-4-hydroxy-praziquantel | 329.1 | 203.1 |

| This compound | 334.1 (inferred) | 203.1 or 208.1 (inferred) |

Note: The mass transitions for this compound are inferred based on the fragmentation pattern of the non-deuterated analyte and related deuterated standards. The exact values may vary depending on the specific labeling pattern and instrument settings.

Table 2: Typical Method Validation Parameters

| Parameter | Typical Acceptance Criteria |

| Linearity (r²) | ≥ 0.99 |

| Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |

| Accuracy (%Bias) | Within ± 15% (± 20% at LLOQ) |

| Recovery | Consistent and reproducible |

| Matrix Effect | Minimal and compensated by IS |

LLOQ: Lower Limit of Quantification

Experimental Protocols

A robust and validated experimental protocol is crucial for reliable results. The following outlines a typical protocol for the analysis of trans-Hydroxy Praziquantel in a biological matrix.

Sample Preparation: Protein Precipitation

-

Aliquoting: Aliquot 100 µL of the biological sample (plasma, urine, etc.) into a microcentrifuge tube.

-

Internal Standard Spiking: Add a specific volume of a known concentration of this compound solution to each sample.

-

Protein Precipitation: Add a precipitating agent (e.g., acetonitrile or methanol) to the sample, typically in a 3:1 or 4:1 ratio (volume of precipitant to sample).

-

Vortexing: Vortex the mixture thoroughly to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.

The following diagram illustrates the sample preparation workflow:

Caption: A typical protein precipitation workflow for bioanalytical sample preparation.

LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol).

-

Flow Rate: Typically in the range of 0.3-0.6 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry (MS):

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

-

MRM Transitions: The specific precursor-to-product ion transitions for both the analyte and the internal standard are monitored (as detailed in Table 1).

-

The logical relationship between the analytical components is depicted below:

Caption: The logical flow of an LC-MS/MS system for quantitative bioanalysis.

Conclusion

This compound serves as an exemplary internal standard for the bioanalysis of Praziquantel's primary metabolite. Its mechanism of action, rooted in the principles of isotope dilution mass spectrometry, provides a robust means to correct for analytical variability, particularly the unpredictable nature of matrix effects. By incorporating this stable isotope-labeled standard, researchers and drug development professionals can achieve the high level of accuracy and precision required for meaningful pharmacokinetic and metabolic assessments, ultimately contributing to the safer and more effective use of Praziquantel.

References

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. LC-MS/MS Analyzing Praziquantel and 4-Hydroxypraziquantel Enantiomers in Black Goat Plasma and Mechanism of Stereoselective Pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]

- 5. researchgate.net [researchgate.net]

- 6. waters.com [waters.com]

- 7. reddit.com [reddit.com]

Technical Guide: Certificate of Analysis and Purity of trans-Hydroxy Praziquantel-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical data and purity of trans-Hydroxy Praziquantel-d5, a deuterated metabolite of Praziquantel. This compound is primarily utilized as an internal standard in pharmacokinetic and metabolic studies, as well as a reference standard for analytical method development and validation.[1][2] The information herein is compiled from various suppliers and analytical data sources to provide a detailed reference for laboratory use.

Compound Identification and Specifications

This compound is the deuterium-labeled form of trans-Hydroxy Praziquantel, a major metabolite of the anthelmintic drug Praziquantel.[3][4] The incorporation of five deuterium atoms provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification.

| Identifier | Value | Source |

| Chemical Name | This compound | [3] |

| Synonyms | 1,2,3,6,7,11b-Hexahydro-2-[(cis-4-hydroxycyclohexyl)carbonyl]-4H-pyrazino[2,1-a]isoquinolin-4-one-d5 | [3][4] |

| Molecular Formula | C19H19D5N2O3 | [3][5][6] |

| Molecular Weight | 333.44 g/mol | [3][5][6] |

| CAS Number | 1792180-18-7 | [1] |

| Appearance | White Solid | [3][4] |

| Storage Conditions | 2-8°C Refrigerator | [3][4] |

Purity and Analytical Profile

The purity of reference standards is critical for accurate quantification and validation of analytical methods. The purity of this compound is typically determined by a combination of chromatographic and spectroscopic techniques.

| Analytical Test | Typical Specification | Source |

| Purity (by HPLC/LC-MS) | ≥98% | [4] |

| Isotopic Purity | ≥99% Deuterium Incorporation | Vendor Specific |

| Identity (by ¹H NMR, MS) | Conforms to Structure | Vendor Specific |

| Residual Solvents | To be determined by GC-HS | Vendor Specific |

| Water Content (by KF) | To be determined | Vendor Specific |

Note: Specific values for isotopic purity, residual solvents, and water content are lot-specific and would be detailed on a batch-specific Certificate of Analysis.

Experimental Protocols

The following are representative experimental protocols for the analysis of this compound.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is designed to separate this compound from potential impurities.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 210 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: The sample is accurately weighed and dissolved in the mobile phase to a known concentration.

-

Quantification: The purity is determined by calculating the area percentage of the main peak relative to the total peak area.

Identity Confirmation by Mass Spectrometry (MS)

This protocol confirms the molecular weight of the compound.

-

Instrumentation: A Liquid Chromatography-Mass Spectrometry (LC-MS) system, often with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ESI.

-

Analysis: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ion is measured. The expected [M+H]⁺ ion for C19H19D5N2O3 is approximately 334.4.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the chemical structure of the molecule.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Experiments: ¹H NMR and ¹³C NMR spectra are acquired. The resulting chemical shifts, splitting patterns, and integrations are compared with the expected structure of this compound.

Visualized Workflows and Pathways

The following diagrams illustrate key processes related to the analysis and use of this compound.

Caption: A typical workflow for the purity and identity confirmation of a chemical reference standard.

Caption: Workflow illustrating the use of this compound as an internal standard in bioanalytical methods.

References

A Technical Guide to trans-Hydroxy Praziquantel-d5 for Researchers

For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Overview of a Key Deuterated Metabolite Standard

This technical guide provides an in-depth overview of trans-Hydroxy Praziquantel-d5, a critical internal standard for the accurate quantification of the major active metabolite of Praziquantel. Praziquantel is the cornerstone treatment for schistosomiasis, a debilitating parasitic disease affecting millions worldwide. Understanding its metabolism is paramount for optimizing treatment regimens and developing new therapeutic strategies. This document outlines the commercial availability of its deuterated metabolite, its physicochemical properties, and detailed protocols for its use in bioanalytical assays.

Commercial Suppliers of this compound

A range of chemical suppliers offer this compound, catering to the needs of research and development laboratories. The following table summarizes key information from several prominent suppliers. Researchers are advised to contact the suppliers directly to obtain the most current Certificate of Analysis for detailed purity and isotopic enrichment data.

| Supplier | Catalogue Number | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Clearsynth | CS-T-97412 | 134924-71-3 | C₁₉H₁₉D₅N₂O₃ | 333.44 |

| MedChemExpress | HY-143652S | 1792180-18-7 | C₁₉H₁₉D₅N₂O₃ | 333.44 |

| LGC Standards | TRC-H942502 | 134924-71-3 (unlabeled) | C₁₉H₁₉D₅N₂O₃ | 333.44 |

| Pharmaffiliates | PA STI 051080 | N/A | C₁₉H₁₉D₅N₂O₃ | 333.44 |

| TLC Pharmaceutical Standards | P-6316 | N/A | C₁₉H₁₉D₅N₂O₃ | 333.44 |

Physicochemical and Quality Control Data

While a specific Certificate of Analysis for this compound was not publicly available at the time of this writing, typical specifications for deuterated standards are provided below. It is crucial to obtain the lot-specific Certificate of Analysis from the supplier for precise data.

| Parameter | Typical Specification | Notes |

| Chemical Purity (by HPLC/UPLC) | ≥98% | Ensures the absence of chemical impurities that could interfere with analysis. |

| Isotopic Enrichment | ≥98% | Indicates the percentage of deuterium atoms at the labeled positions.[1] High enrichment is critical for minimizing isotopic cross-talk with the non-labeled analyte. |

| Deuterated Species Abundance | Varies | The percentage of molecules that are the fully deuterated (d5) species. This is statistically determined by the isotopic enrichment at each of the five deuterium-labeled positions. |

Praziquantel Metabolism Signaling Pathway

Praziquantel undergoes extensive first-pass metabolism in the liver, primarily mediated by the cytochrome P450 enzyme system.[2] The major metabolic pathway involves hydroxylation of the cyclohexyl ring, leading to the formation of cis- and trans-4-hydroxy Praziquantel. The trans-isomer is a major metabolite. Several CYP enzymes, including CYP3A4, CYP2C9, and CYP2C19, have been identified as key players in this process.[3]

Caption: Metabolic pathway of Praziquantel.

Experimental Protocol: Quantification of Praziquantel and Metabolites in Biological Matrices

This protocol outlines a general procedure for the simultaneous quantification of Praziquantel and its major metabolite, trans-4-hydroxy Praziquantel, in plasma using LC-MS/MS with this compound as an internal standard. This method is adapted from established bioanalytical procedures.[4][5][6]

1. Materials and Reagents:

-

Praziquantel analytical standard

-

trans-4-hydroxy Praziquantel analytical standard

-

This compound (Internal Standard, IS)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate

-

Ultrapure water

-

Human plasma (or other biological matrix)

2. Preparation of Standard and QC Samples:

-

Prepare stock solutions of Praziquantel, trans-4-hydroxy Praziquantel, and this compound in methanol.

-

Prepare working solutions for calibration standards and quality control (QC) samples by serial dilution of the stock solutions with a mixture of acetonitrile and water.

-

Spike blank plasma with the working solutions to create calibration standards and QC samples at various concentrations.

3. Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample, calibration standard, or QC sample, add 10 µL of the internal standard working solution (this compound).

-

Add 500 µL of cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 12,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

4. LC-MS/MS Conditions:

-

LC System: UPLC or HPLC system

-

Column: A suitable C18 column (e.g., 100 x 4.6 mm, 2.7 µm)

-

Mobile Phase A: 2 mM Ammonium acetate with 0.05% formic acid in water

-

Mobile Phase B: Acetonitrile with 0.05% formic acid

-

Gradient: A suitable gradient to separate the analytes. For example:

-

0-1 min: 5% B

-

1-5 min: 5-95% B

-

5-7 min: 95% B

-

7.1-9 min: 5% B

-

-

Flow Rate: 0.5 mL/min

-

Injection Volume: 5 µL

-

MS System: Triple quadrupole mass spectrometer

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

MRM Transitions:

-

Praziquantel: m/z 313.2 → 203.2

-

trans-4-hydroxy Praziquantel: m/z 329.2 → 203.2

-

This compound (IS): m/z 334.2 → 203.2

-

5. Data Analysis:

-

Integrate the peak areas for the analytes and the internal standard.

-

Calculate the peak area ratio (analyte/IS).

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted linear regression.

-

Determine the concentration of the analytes in the unknown samples from the calibration curve.

Experimental Workflow

The following diagram illustrates the general workflow for a typical bioanalytical study utilizing this compound.

Caption: Bioanalytical workflow for drug metabolite quantification.

References

- 1. resolvemass.ca [resolvemass.ca]

- 2. In vitro and in vivo human metabolism and pharmacokinetics of S‐ and R‐praziquantel - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Metabolic profiling of praziquantel enantiomers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ikprress.org [ikprress.org]

- 5. UPLC-MS/MS method for simultaneous determination of pyrantel, praziquantel, febantel, fenbendazole and oxfendazole in dog plasma and its application to a bioequivalence study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Development and validation of an LC–MS/MS method for the simultaneous quantification of milbemycin oxime and praziquantel in plasma: application to a pharmacokinetic study in cats [frontiersin.org]

A Technical Guide to the Physical and Chemical Stability of trans-Hydroxy Praziquantel-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical stability of trans-Hydroxy Praziquantel-d5, a deuterated metabolite of the anthelmintic drug Praziquantel. Understanding the stability profile of this compound is critical for its use as an internal standard in pharmacokinetic and metabolic studies, ensuring accurate quantification and reliable experimental outcomes. This document outlines the inherent stability characteristics, summarizes data from forced degradation studies, and provides detailed experimental protocols for stability-indicating analytical methods.

Core Stability Profile

This compound is the deuterium-labeled form of trans-Hydroxy Praziquantel, the primary cis-monohydroxylated metabolite of Praziquantel.[1][2] While specific stability data for the deuterated form is not extensively published, the stability profile of the parent compound, Praziquantel, provides a strong surrogate for understanding its chemical behavior under various stress conditions. Deuteration is generally not expected to significantly alter the fundamental chemical stability of the molecule.

Praziquantel itself is a white to nearly white crystalline powder that is stable under normal conditions.[] It is practically insoluble in water, sparingly soluble in ethanol, and soluble in organic solvents such as chloroform and dimethyl sulfoxide.[] The shelf life of Praziquantel is generally considered to be 4 years in temperate climates and 3 years in hot, humid environments.[] For this compound, it is recommended to be stored at 2-8°C, protected from air and light.[1][2]

Forced Degradation Studies and Stability-Indicating Methods

Forced degradation studies are essential for establishing the inherent stability of a drug substance and developing stability-indicating analytical methods. Such studies on Praziquantel have shown that the molecule is susceptible to degradation under acidic, alkaline, and oxidative conditions, while it remains relatively stable under thermal and photolytic stress.[4][5][6]

Summary of Forced Degradation Data for Praziquantel

| Stress Condition | Reagent/Parameter | Observation | Degradation Products | Reference |

| Acidic Hydrolysis | 5M HCl | Significant degradation (e.g., 81% in 60 min) | DP1 (7.5%), DP2 (1.7%) | [5][7][8] |

| Alkaline Hydrolysis | 5M NaOH | Significant degradation (e.g., ~10%) | DP1 (7.5%), DP3 (2.04%) | [5][7][8] |

| Oxidative | 1% H₂O₂ | Significant degradation (e.g., 84% in 60 min) | DP4 (1.2%) | [5][7][8] |

| Neutral Hydrolysis | Water | Slight degradation | DP4 (1.2%) | [5] |

| Thermal | 105°C | No significant degradation | Not observed | [5][7][8] |

| Photolytic | UV light (254 nm) | No significant degradation | Not observed | [5][7][8] |

DP refers to Degradation Product as identified in the cited literature.

Experimental Protocols

Detailed methodologies are crucial for replicating stability studies and ensuring the development of robust analytical methods. The following protocols are based on established procedures for the forced degradation of Praziquantel.

Preparation of Standard Stock Solutions

A standard stock solution of the test compound is prepared by accurately weighing 10.0 mg of the substance, dissolving it in a suitable solvent such as methanol, and making up the volume in a 10.0 mL volumetric flask.[8] Subsequent dilutions can be made with distilled water or an appropriate mobile phase to achieve the desired concentration for analysis.[8]

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are typically performed as follows:[5][8]

-

Acidic Degradation: A solution of the compound is treated with 5 M hydrochloric acid and refluxed at a controlled temperature (e.g., 60°C) for a specified period. The solution is then neutralized with 5 M sodium hydroxide.[8]

-